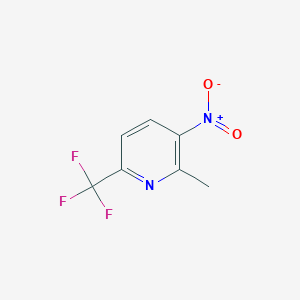
2-Metil-3-nitro-6-(trifluorometil)piridina
Descripción general
Descripción
2-Methyl-3-nitro-6-(trifluoromethyl)pyridine is a heterocyclic aromatic compound that contains a pyridine ring substituted with methyl, nitro, and trifluoromethyl groups
Aplicaciones Científicas De Investigación
2-Methyl-3-nitro-6-(trifluoromethyl)pyridine has several applications in scientific research:
Mecanismo De Acción
Mode of Action
Tfmp derivatives are thought to interact with their targets through key hydrogen bonding interactions .
Biochemical Pathways
Tfmp derivatives are known to participate in reactions such as the horner-wadsworth-emmons reaction .
Pharmacokinetics
Tfmp derivatives are known to accumulate rapidly and selectively in certain tissues .
Result of Action
Tfmp derivatives have been found to exhibit improved drug potency toward certain enzymes .
Action Environment
Tfmp derivatives are known to be air sensitive and should be stored in a cool place, away from strong oxidizing agents .
Análisis Bioquímico
Biochemical Properties
It is known that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . The trifluoromethyl group is involved in the trifluoromethylation of carbon-centered radical intermediates .
Cellular Effects
It is known that trifluoromethyl groups play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Molecular Mechanism
It is known that the trifluoromethyl group is involved in the trifluoromethylation of carbon-centered radical intermediates .
Temporal Effects in Laboratory Settings
It is known that the compound is air sensitive and should be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place .
Dosage Effects in Animal Models
It is known that trifluoromethyl groups play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Metabolic Pathways
It is known that the trifluoromethyl group is involved in the trifluoromethylation of carbon-centered radical intermediates .
Transport and Distribution
It is known that the compound is air sensitive and should be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place .
Subcellular Localization
It is known that the trifluoromethyl group is involved in the trifluoromethylation of carbon-centered radical intermediates .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-nitro-6-(trifluoromethyl)pyridine typically involves nitration and trifluoromethylation reactions. One common method includes the nitration of 2-methyl-6-(trifluoromethyl)pyridine using nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions . Another approach involves the trifluoromethylation of 2-methyl-3-nitropyridine using trifluoromethylating reagents such as trifluoromethyl iodide in the presence of a base .
Industrial Production Methods
Industrial production of 2-Methyl-3-nitro-6-(trifluoromethyl)pyridine often employs continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters further improves the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-3-nitro-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst, ethanol as solvent.
Substitution: Nucleophiles such as amines or thiols, appropriate bases, and solvents.
Coupling Reactions: Boronic acids, palladium catalysts, bases such as potassium carbonate, and solvents like toluene.
Major Products Formed
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine
- 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine
- 2-Methyl-4-nitro-6-(trifluoromethyl)pyridine
Uniqueness
2-Methyl-3-nitro-6-(trifluoromethyl)pyridine is unique due to the specific positioning of its substituents, which influences its reactivity and biological activity. The presence of the trifluoromethyl group at the 6-position enhances its stability and lipophilicity compared to other similar compounds .
Propiedades
IUPAC Name |
2-methyl-3-nitro-6-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O2/c1-4-5(12(13)14)2-3-6(11-4)7(8,9)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVZCBCSMUPWTMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(5,6-dimethyl-2,4-dioxo-1,4-dihydrothieno[2,3-d]pyrimidin-3(2H)-yl)benzoic acid](/img/structure/B1423772.png)
![Ethyl 2-[4-(2-aminoethyl)phenoxy]acetate hydrochloride](/img/structure/B1423774.png)

![6-Chloroimidazo[1,2-a]pyridin-2-amine](/img/structure/B1423777.png)



![O-(2-Azido-4,6-O-benzylidene-2-deoxy-alpha-D-galactopyranosyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-serine tert-Butyl Ester](/img/structure/B1423783.png)

![6-(3-methylbenzyl)[1,2]thiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B1423787.png)



